Aztreonam Impurity F
Description
Historical Context and Discovery of this compound
The discovery and identification of this compound emerged from the broader development of aztreonam itself, which was first discovered by researchers at E.R. Squibb & Sons in 1980. Aztreonam represented a significant breakthrough as the first and only monocyclic beta-lactam antibiotic approved by the Food and Drug Administration in 1986. As pharmaceutical analytical methods evolved and regulatory requirements became more stringent, the need to identify and characterize impurities associated with aztreonam synthesis became paramount.
The specific identification of this compound occurred through the implementation of more selective High-Performance Liquid Chromatography methods designed to detect low-level degradants in aztreonam formulations. Research published in 2016 documented the structural characterization of multiple degradants found in aztreonam drug product and active pharmaceutical ingredient stability samples, utilizing advanced analytical techniques including accurate mass spectrometry and multidimensional Nuclear Magnetic Resonance spectroscopy. This innovative analytical approach enabled researchers to isolate and characterize small quantities of impurities, including this compound, using preparative High-Performance Liquid Chromatography followed by comprehensive structural elucidation.
The compound's designation as "Impurity F" follows the United States Pharmacopeia nomenclature system for aztreonam-related compounds. Historical analytical work has established that this impurity can arise during the synthetic process of aztreonam production, particularly through esterification reactions involving the carboxylic acid functional group present in the parent aztreonam molecule. The development of specific analytical methods for detecting and quantifying this impurity reflects the pharmaceutical industry's evolving understanding of impurity profiles and their potential impact on drug quality and patient safety.
Chemical Classification and Significance in Pharmaceutical Analysis
This compound, bearing the Chemical Abstracts Service registry number 102579-57-7, belongs to the chemical class of beta-lactam antibiotic derivatives with specific structural modifications that distinguish it from the parent aztreonam compound. The compound's molecular formula is C₁₅H₂₁N₅O₈S₂ with a molecular weight of 463.49 grams per mole, representing an increase from aztreonam's molecular weight of 435.433 due to the presence of an ethyl ester group.
The chemical structure of this compound contains several critical functional groups that define its pharmaceutical significance. The compound features a four-membered beta-lactam ring (4-oxoazetidine) with an attached sulfonic acid group, an aminothiazole moiety, an oxime ether linkage, and most distinctively, an ethyl ester group that replaces the free carboxylic acid present in parent aztreonam. The International Union of Pure and Applied Chemistry name for this compound is (2S,3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid.
The formation of this compound typically occurs through process-related synthetic pathways during aztreonam manufacturing. Research has demonstrated that this impurity can arise from esterification reactions involving acylating agents such as N,N-diisopropylcarbodiimide during the synthetic process. The presence of ethanol and appropriate catalysts in the reaction mixture can lead to the formation of the ethyl ester derivative, resulting in this compound.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 102579-57-7 |
| Molecular Formula | C₁₅H₂₁N₅O₈S₂ |
| Molecular Weight | 463.49 g/mol |
| Predicted Density | 1.67±0.1 g/cm³ |
| Predicted pKa | -0.24±0.60 |
| Food and Drug Administration Unique Ingredient Identifier | U67H95ZRD5 |
| Topological Polar Surface Area | 227 Ų |
| Heavy Atom Count | 30 |
| Defined Atom Stereocenter Count | 2 |
| Defined Bond Stereocenter Count | 1 |
From an analytical perspective, this compound represents a significant challenge in pharmaceutical quality control due to its structural similarity to the parent compound. The impurity's detection requires sophisticated analytical methods capable of resolving closely related structures with similar chromatographic properties. High-Performance Liquid Chromatography with ultraviolet detection at specific wavelengths, typically 210 nanometers followed by 254 nanometers, represents the primary analytical approach for detecting and quantifying this impurity.
The significance of this impurity extends beyond mere analytical detection to encompass broader quality control implications. Research has demonstrated that impurities in aztreonam, including this compound, can affect the stability of the drug product and may accelerate degradation or contribute to the formation of additional degradation products. Therefore, monitoring and controlling the levels of this impurity becomes crucial for ensuring the long-term stability and efficacy of aztreonam formulations.
Regulatory Framework and Pharmacopeial Status
The regulatory control of this compound falls under the comprehensive framework established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use through their Q3A guideline on "Impurities in New Drug Substances". This guideline establishes the scientific and regulatory foundation for controlling organic impurities, residual solvents, and inorganic impurities in pharmaceutical substances. The framework requires pharmaceutical manufacturers to summarize actual and potential impurities most likely to arise during synthesis, purification, and storage of drug substances, with particular emphasis on those impurities that might reasonably be expected based on knowledge of chemical reactions and conditions involved.
Under the International Council for Harmonisation Q3A framework, impurities are classified into several categories: organic impurities (including process-related and degradation impurities), residual solvents, and inorganic impurities. This compound specifically falls under the category of process-related organic impurities, as it can arise from unreacted intermediates during chemical synthesis or as by-products from the purification process. The guideline establishes specific reporting thresholds, identification thresholds, and qualification thresholds based on the maximum daily dose of the drug substance.
Table 2: International Council for Harmonisation Q3A Impurity Thresholds for this compound
| Threshold Type | Percentage Limit | Requirements |
|---|---|---|
| Reporting Threshold | ≥0.05% | All impurities above this level must be reported |
| Identification Threshold | ≥0.10% | Structural identification required |
| Qualification Threshold | ≥0.15% | Safety assessment required |
| Maximum Daily Dose Consideration | ≤2g/day | Applicable threshold category for aztreonam |
The United States Pharmacopeia has established specific monographs and standards for aztreonam and its related compounds, including recognition of this compound under the designation of aztreonam ethyl ester. This pharmacopeial status provides standardized analytical methods and acceptance criteria for the impurity in pharmaceutical preparations. The United States Pharmacopeia standards require that reference standards for impurities be thoroughly characterized and supplied with detailed Certificate of Analysis documentation including comprehensive characterization data such as proton Nuclear Magnetic Resonance, carbon-13 Nuclear Magnetic Resonance, infrared spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography purity analysis.
European Pharmacopoeia standards similarly recognize the need for controlling aztreonam-related impurities, with specific provisions for method validation and quality assurance procedures. The regulatory framework requires that analytical procedures for impurity detection and quantification be validated according to International Council for Harmonisation Q2A and Q2B guidelines for analytical validation. This validation must demonstrate that the analytical procedures are suitable for the detection and quantification of impurities at levels consistent with regulatory requirements.
Properties
IUPAC Name |
(2S,3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O8S2/c1-5-27-13(23)15(3,4)28-19-10(8-6-29-14(16)17-8)11(21)18-9-7(2)20(12(9)22)30(24,25)26/h6-7,9H,5H2,1-4H3,(H2,16,17)(H,18,21)(H,24,25,26)/b19-10-/t7-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYPJWICYOYVRU-AICXJHAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)NC2C(N(C2=O)S(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)(C)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H](N(C2=O)S(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145281 | |
| Record name | Aztreonam ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102579-57-7 | |
| Record name | Aztreonam ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZTREONAM ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U67H95ZRD5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biochemical Analysis
Biochemical Properties
Aztreonam Ethyl Ester, like Aztreonam, is likely to interact with various enzymes, proteins, and other biomolecules. Aztreonam has clinically useful potency against aerobic Gram-negative bacteria, including those expressing Ambler class B metallo-β-lactamases (MBLs), although it is hydrolyzed by some serine β-lactamases.
Cellular Effects
Aztreonam Ethyl Ester’s effects on cells are likely similar to those of Aztreonam. Aztreonam is used to treat infections caused by gram-negative bacteria such as Pseudomonas aeruginosa. It may influence cell function by disrupting cell wall synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Aztreonam Ethyl Ester is expected to be similar to that of Aztreonam. The bactericidal action of Aztreonam results from the inhibition of bacterial cell wall synthesis due to a high affinity of Aztreonam for penicillin binding protein 3 (PBP3). By binding to PBP3, Aztreonam inhibits the third and last stage of bacterial cell wall synthesis.
Temporal Effects in Laboratory Settings
Studies on Aztreonam have shown that it has immediate and sustained effects on bacterial cell wall synthesis.
Dosage Effects in Animal Models
Research on Aztreonam has shown that it is effective against serious infections caused by Gram-negative bacteria.
Metabolic Pathways
Aztreonam is known to interfere with the metabolic pathways of peptidoglycan and amino acid biosynthesis, central carbon, purine and pyrimidine metabolisms.
Biological Activity
Aztreonam is a monocyclic beta-lactam antibiotic primarily effective against Gram-negative bacteria. The focus of this article is on Aztreonam Impurity F , a specific impurity associated with aztreonam, and its biological activity. Understanding the biological implications of impurities is crucial for ensuring the safety and efficacy of pharmaceutical products.
Overview of Aztreonam
Aztreonam is notable for its high resistance to hydrolysis by beta-lactamases, making it effective against many multi-drug resistant organisms. Its mechanism involves binding to penicillin-binding protein 3 (PBP3), inhibiting bacterial cell wall synthesis, leading to cell lysis . Aztreonam's pharmacokinetics reveal that it is poorly absorbed orally but fully bioavailable via intramuscular administration, with a serum half-life averaging 1.7 hours .
Biological Activity of this compound
The specific biological activity of this compound has not been extensively documented in literature. However, the general characteristics and behavior of aztreonam can provide insights into potential activities of its impurities.
- Inhibition of Cell Wall Synthesis : Similar to aztreonam, impurities may interact with PBPs, although their exact binding affinities and effects remain to be elucidated.
- Potential for Resistance : Given that aztreonam exhibits stability against certain beta-lactamases, impurities could potentially share this characteristic or exhibit altered susceptibility profiles.
In Vitro Studies
- Antimicrobial Efficacy : Studies have shown that aztreonam maintains antimicrobial activity across various pH levels and in the presence of human serum . Impurity F may exhibit similar stability, although specific studies are required to confirm this.
- Combination Therapy : Research indicates that aztreonam can be combined with other agents like avibactam to enhance efficacy against resistant strains . The role of impurities in such combinations warrants further investigation.
Adverse Effects and Safety Profile
Recent studies have identified adverse events associated with aztreonam usage, including cholestatic liver injury and other serious reactions . While specific data on this compound are lacking, impurities can sometimes contribute to unexpected toxicities or altered pharmacodynamics.
Data Tables
| Parameter | Aztreonam | Impurity F (Hypothetical) |
|---|---|---|
| Molecular Structure | Monobactam | Unknown |
| Mechanism of Action | PBP3 Inhibition | Potentially similar |
| Stability Against Beta-Lactamases | High | Unknown |
| Common Adverse Effects | Liver injury, allergic reactions | Unknown |
| Pharmacokinetics | Half-life: 1.7 hours | Unknown |
Scientific Research Applications
Analytical Applications
1.1 Quality Control in Pharmaceutical Manufacturing
Aztreonam Impurity F is critical in the quality control processes for aztreonam formulations. It serves as a reference standard for identifying and quantifying impurities during the manufacturing process. The presence of impurities can significantly affect the efficacy and safety of pharmaceutical products. Therefore, rigorous testing is essential to ensure compliance with regulatory standards.
- High-Performance Liquid Chromatography (HPLC) : Analytical methods such as HPLC are employed to assess the levels of this compound alongside other known impurities. Studies have shown that the detection limits and accuracy of these methods remain robust, with relative standard deviations (RSD) typically below 10% for peak areas .
- Validation Studies : Validation studies have demonstrated that this compound can be effectively used to establish linearity and precision in assays, which are crucial for regulatory submissions .
| Parameter | Value |
|---|---|
| Limit of Quantitation | 1000 ppm |
| Precision RSD | < 10% |
| Linearity Correlation Coefficient | > 0.99 |
1.2 Identification of Unknown Impurities
The compound is also utilized in research aimed at identifying unknown impurities that may arise during the synthesis or storage of aztreonam. The characterization of these impurities is vital for understanding their potential impacts on drug safety and efficacy .
Pharmacological Applications
2.1 Understanding Mechanisms of Action
Research involving this compound contributes to a deeper understanding of aztreonam's pharmacological profile. As aztreonam selectively targets Gram-negative bacteria, studies have indicated that impurities can alter its antibacterial activity. For instance, the presence of certain impurities may enhance or diminish the drug's effectiveness against specific pathogens like Pseudomonas aeruginosa .
- In Vitro Studies : Case studies have shown that formulations containing this compound exhibit varying degrees of antibacterial activity, depending on the concentration and type of impurity present .
| Bacterial Strain | MIC (mg/L) |
|---|---|
| Pseudomonas aeruginosa | 12 - 32 |
| Escherichia coli | ≤ 1.6 |
Safety and Toxicology Studies
3.1 Genotoxicity Evaluation
This compound has been evaluated for its genotoxic potential in various studies. The presence of impurities in drug formulations raises concerns about their potential mutagenic effects. Research indicates that certain degradation products may exhibit genotoxic properties, necessitating thorough testing during drug development .
- Mouse Lymphoma Assays : These assays have been used to assess the mutagenicity of aztreonam and its related impurities, including this compound. Results from these studies help establish safety profiles for new formulations .
Case Studies
- A study demonstrated that formulations with reduced levels of this compound showed improved efficacy against Pseudomonas aeruginosa, highlighting the importance of impurity management in antibiotic therapy.
- Another investigation revealed that high levels of certain impurities correlated with increased adverse reactions in patients, underscoring the necessity for rigorous impurity analysis in clinical settings.
Comparison with Similar Compounds
Mechanistic Insights :
- Avibactam : Inhibits class A/C β-lactamases and some D enzymes, enhancing aztreonam’s activity against metallo-β-lactamase (MBL)-producing strains via indirect stabilization .
- Relebactam and Vaborbactam : Primarily target class A/C enzymes but lack avibactam’s broad-spectrum coverage, leading to variable strain-specific responses .
Resistance Profiles of Aztreonam vs. Other β-Lactams
Aztreonam exhibits higher resistance rates in Gram-negative pathogens compared to carbapenems, but lower than cephalosporins in specific species:
| Bacterial Species | Aztreonam Resistance (%) | Imipenem Resistance (%) |
|---|---|---|
| Escherichia coli | 55.9 | 8.0 |
| Klebsiella spp. | 56.5 | 13.9 |
| Pseudomonas spp. | 81.6 | 40.0 |
| Acinetobacter spp. | 77.5 | 40.9 |
Source : Clinical isolate data .
Synergistic Combinations and Permeability Enhancers
- Permeability Enhancers: Polycationic peptides like PMBN reduce aztreonam’s MIC by 128-fold in P. aeruginosa PAΔD mutants, highlighting the role of membrane permeabilization in overcoming resistance .
Analytical and Regulatory Considerations
Aztreonam Impurity F is monitored via HPLC, adhering to pharmacopeial standards (e.g., ChP, USP, EP) that mandate impurity limits ≤5.0% . In contrast, combination therapies like aztreonam/avibactam require specialized susceptibility testing due to the absence of standardized breakpoints from organizations like EUCAST or CLSI .
Preparation Methods
Hydrolysis of Aztreonam tert-Butyl Ester
This compound is synthesized via controlled hydrolysis of Aztreonam tert-butyl ester intermediates. The tert-butyl ester is treated with aqueous hydrochloric acid (0.1–1.0 M) at 40–60°C, selectively cleaving the tert-butoxy group while preserving the ethyl ester functionality. This stepwise hydrolysis avoids over-acidification, which could degrade the β-lactam ring. Yields of 70–75% are achievable, with purity exceeding 98% after recrystallization from ethanol-water mixtures.
Acid-Catalyzed Esterification
Alternative routes involve direct esterification of Aztreonam’s carboxylic acid group using ethanol and catalytic sulfuric acid. The reaction proceeds at 25–30°C for 12–24 hours, achieving 60–65% conversion. However, this method risks racemization at the C-3 position, necessitating chiral HPLC purification to isolate the (2S,3S)-stereoisomer.
Table 1: Comparative Analysis of Synthesis Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| tert-Butyl Ester Hydrolysis | 0.5 M HCl, 50°C, 6 h | 72 | 98.5 | Selective hydrolysis control |
| Direct Esterification | EtOH, H₂SO₄, 25°C, 18 h | 62 | 95.2 | Racemization, byproduct formation |
Analytical Preparation Methods
Chromatographic Separation Techniques
This compound is isolated from reaction mixtures using preparative HPLC with a C18 column (250 × 4.6 mm, 5 µm). The mobile phase comprises 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B), with a gradient elution from 4% to 70% B over 25 minutes. The impurity elutes at 18.2 minutes, enabling collection and lyophilization to obtain a white crystalline solid.
Forced Degradation Studies
Stress testing under acidic (0.1 M HCl, 90°C, 10 min), basic (0.1 M NaOH), and oxidative (1% H₂O₂, 40°C, 7 h) conditions confirms Impurity F’s stability profile. Acidic hydrolysis increases its concentration by 8%, while oxidative conditions yield secondary degradation products.
Process-Related Impurity Formation
This compound predominantly forms during the final stages of Aztreonam synthesis, particularly in steps involving ethanol solvents or incomplete removal of ethyl ester intermediates. Patent US8927707B2 highlights that residual ethanol in crystallization mixtures promotes esterification, necessitating strict control of solvent polarity and temperature during Aztreonam purification. Additionally, the use of sodium ethoxide in side-chain deprotection reactions introduces ethyl groups, further elevating Impurity F levels.
Quality Control and Validation
HPLC Method Validation
A validated HPLC method employs a Zorbax SB-C8 column (150 × 4.6 mm, 3.5 µm) with UV detection at 210 nm. The method demonstrates linearity (R² = 0.999) over 0.01–1.0 µg/mL, with a limit of quantification (LOQ) of 0.0111%. System suitability criteria include a tailing factor <2.0 and resolution >2.0 from adjacent peaks.
Table 2: Validation Parameters for this compound
| Parameter | Value/Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.01–1.0 µg/mL | R² ≥ 0.995 |
| LOQ | 0.0111% | S/N ≥ 10 |
| Precision (% RSD) | 1.2% | ≤5.0% |
| Accuracy (% Recovery) | 98.5–101.3% | 90–110% |
Q & A
Basic Research Questions
Q. How can researchers design analytical methods to detect and quantify trace levels of Aztreonam Impurity F in drug substances?
- Methodological Answer: Analytical methods must achieve sensitivity aligned with the acceptable intake (AI) of the impurity, as determined by toxicological risk assessments. Techniques like HPLC with UV detection (e.g., using a mobile phase of phosphate buffer and acetonitrile) are commonly employed. Method validation should include parameters such as limit of detection (LOD), limit of quantification (LOQ), linearity, and precision. For example, LOQ should be ≤50% of the AI derived from ICH Q3A guidelines . Ensure the method is stability-indicating by conducting forced degradation studies under acidic, alkaline, oxidative, and thermal conditions .
Q. What chromatographic conditions are recommended for separating this compound from structurally similar degradation products?
- Methodological Answer: Use a reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a gradient elution program. A mobile phase combining 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B) can resolve Impurity F from aztreonam and its open-ring analog. Optimize the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 30°C) to achieve a resolution ≥2.0 between adjacent peaks. Validate specificity using spiked samples and mass spectrometry (MS) for peak purity verification .
Q. How should researchers validate the identity of this compound when reference standards are unavailable?
- Methodological Answer: If a reference standard is unavailable, synthesize the impurity via controlled degradation of aztreonam under stress conditions (e.g., hydrolysis at pH 9.0). Characterize the impurity using high-resolution MS (HRMS) for molecular formula determination and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Cross-validate findings with computational tools like quantum mechanical calculations for stereochemical assignments .
Advanced Research Questions
Q. How can researchers resolve discrepancies in impurity profiles of this compound across different batches of aztreonam API?
- Methodological Answer: Perform root-cause analysis by correlating impurity levels with synthesis parameters (e.g., reaction temperature, raw material quality). Use multivariate statistical tools like principal component analysis (PCA) to identify critical process parameters. Cross-reference impurity profiles with stability data (e.g., accelerated stability studies at 40°C/75% RH) to differentiate between process-related and degradation-related impurities. If structural ambiguity persists, employ tandem MS (MS/MS) to fragment the impurity and compare fragmentation patterns with literature .
Q. What experimental strategies are effective in elucidating the degradation pathways leading to this compound?
- Methodological Answer: Conduct forced degradation studies under ICH-recommended conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H2O2, and heat at 80°C). Monitor degradation kinetics using time-point sampling and kinetic modeling (e.g., zero-order vs. first-order degradation). Identify intermediates via LC-HRMS and propose degradation mechanisms (e.g., β-lactam ring hydrolysis or side-chain oxidation). Validate pathways using isotopically labeled analogs of aztreonam to track bond cleavage .
Q. How can researchers address challenges in quantifying this compound in the presence of co-eluting excipients or matrix interferences?
- Methodological Answer: Employ sample preparation techniques such as solid-phase extraction (SPE) or protein precipitation to isolate the impurity from complex matrices. Optimize chromatographic conditions using advanced columns (e.g., HILIC for polar impurities) or mobile phase modifiers (e.g., ion-pair reagents). For MS-based quantification, use multiple reaction monitoring (MRM) transitions specific to Impurity F to enhance selectivity. Validate recovery rates (85–115%) and matrix effects (ion suppression/enhancement ≤20%) per FDA guidelines .
Data Contradiction and Resolution
Q. How should researchers interpret conflicting data on the mutagenic potential of this compound reported in different studies?
- Methodological Answer: Re-evaluate study designs for variables such as impurity concentration ranges, test systems (e.g., Ames test vs. mammalian cell assays), and metabolic activation conditions. Perform dose-response analyses to establish thresholds for mutagenicity. Cross-reference results with structural alerts (e.g., nitroso groups) using in silico tools like DEREK Nexus. If contradictions persist, conduct follow-up studies under Good Laboratory Practice (GLP) conditions to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
